molecular formula C21H26O6 B12893042 Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate

Cat. No.: B12893042
M. Wt: 374.4 g/mol
InChI Key: FBKGZUYLOKLNKX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate is an organic compound with the molecular formula C21H26O6. It is a benzoate ester derivative, characterized by the presence of multiple ethoxy groups and a phenoxy group. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]benzoate

InChI

InChI=1S/C21H26O6/c1-2-25-21(22)19-10-6-7-11-20(19)27-17-15-24-13-12-23-14-16-26-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI Key

FBKGZUYLOKLNKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCOCCOCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol.

    Step 2: Further reaction with ethylene oxide to extend the ethoxy chain, forming 2-(2-(2-phenoxyethoxy)ethoxy)ethanol.

    Step 3: Continued reaction with ethylene oxide to produce 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)ethanol.

    Step 4: Esterification of the resulting alcohol with ethyl benzoate in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzyl alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(2-(2-(2-phenoxyethoxy)ethoxy)ethoxy)benzoate, a complex ether compound, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C21H26O6
  • Molecular Weight: 374.43 g/mol
  • CAS Number: 89346-76-9

The compound features a benzoate core with multiple ethoxy and phenoxy substituents, which contribute to its unique biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from simple phenolic compounds and ethylene glycol derivatives. The process can be summarized as follows:

  • Protection of Functional Groups : Initial protection of hydroxyl groups using standard organic synthesis techniques.
  • Ether Formation : Formation of ether linkages through nucleophilic substitution reactions.
  • Final Esterification : The final step involves the esterification of the benzoic acid derivative with the synthesized ether compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, ether compounds have shown efficacy against various bacterial strains, demonstrating potential as antibacterial agents.

Neuropharmacological Effects

Research evaluating the neuropharmacological effects of related compounds has shown promising results:

  • Anxiolytic and Antidepressant Activity : Some derivatives have been tested for anxiolytic and antidepressant-like effects in animal models. For example, a study found that certain piperazine derivatives exhibited significant anxiolytic effects at doses as low as 2.5 mg/kg .
  • Anticonvulsant Properties : Other derivatives demonstrated anticonvulsant activity, indicating potential use in treating epilepsy or seizure disorders .

Case Studies and Research Findings

  • Case Study on Anxiolytic Activity :
    • A series of piperazine derivatives were evaluated for their anxiolytic activity using the four-plate test in mice. The most active compound exhibited an effective dose (ED50) of 26.33 mg/kg, showcasing its potential as an anxiolytic .
  • Antimicrobial Screening :
    • Various ether compounds structurally related to this compound were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, suggesting a broad spectrum of efficacy.

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeEffective Dose (mg/kg)Reference
AnxiolyticPiperazine Derivative2.5
AnticonvulsantPiperazine Derivative30
AntimicrobialEther CompoundVariable

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